Nocardamine
Overview
Description
Synthesis Analysis
Nocardamine's synthesis involves multiple steps, reflecting its complex cyclic peptide structure. It is isolated from bacterial cultures, such as Streptomyces and Nocardia species, which produce it naturally. The synthesis process might involve the cyclization of linear peptide precursors, followed by modifications to introduce hydroxamate groups essential for iron chelation. Research by Lee et al. (2005) highlights the isolation of nocardamine from marine-derived Streptomyces, emphasizing its natural production pathway and the isolation of related cyclic peptides (Lee et al., 2005).
Molecular Structure Analysis
Nocardamine's molecular structure is characterized by its cyclic peptide backbone and multiple hydroxamate groups. The detailed 1H NMR and 13C NMR spectral analysis provides insights into its structure, as discussed by Maehr et al. (1977), who also explored the mass spectrum of its derivative, tri-O-methyl-nocardamine, to understand its fragmentation mechanisms (Maehr et al., 1977).
Chemical Reactions and Properties
Nocardamine's chemical properties are highlighted by its ability to form stable complexes with iron (III) ions, a feature that defines its role as a siderophore. Its reactivity with iodomethane and silver oxide, leading to the formation of tri-O-methyl ether derivatives, demonstrates its chemical versatility. The ability to undergo such chemical modifications plays a significant role in its biological function and analytical characterization.
Physical Properties Analysis
The physical properties of nocardamine, including its solubility in various solvents and stability under different conditions, are essential for its isolation and use in research. Its colorless and crystalline nature, as reported in various studies, indicates its purity and the effectiveness of isolation techniques. The compound's stability in aqueous solutions and its behavior under different pH conditions are crucial for its biological activity and storage.
Chemical Properties Analysis
Nocardamine's chemical properties, especially its chelating ability, are central to its function as a siderophore. Its interaction with iron ions, forming stable ferric-nocardamine complexes, is a key aspect of its role in microbial iron uptake. The specificity of these interactions, along with the compound's reactivity towards various chemical agents, underlines its significance in microbial metabolism and its potential application in studies related to iron homeostasis and microbial growth.
Scientific Research Applications
Antimalarial Activity
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Nocardamine has been identified as an active compound from Streptomyces sp. H11809 chloroform extract. It has shown potent antimalarial activity .
- Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its antimalarial activity was tested in vitro .
- Results or Outcomes : Nocardamine showed potent antimalarial activity with an IC50 of 1.5 μM, which is 10-fold more potent than Dibutyl Phthalate (DBP), another compound tested in the same study .
Mitigation of Oxidative Stress in Periodontal Ligament Stem Cells
- Scientific Field : Dental Research .
- Summary of Application : Nocardamine (NOCA), a cyclic siderophore, has been shown to possess anti-cancer and anti-bacterial properties. This study aimed to investigate the protective mechanisms of NOCA against oxidative stress-induced cellular dysfunction in periodontal ligament stem cells (PDLSCs) .
- Methods of Application : PDLSCs were treated with hydrogen peroxide (H2O2) to induce oxidative stress. ROS levels, cell viability, and antioxidant factor expression were analyzed using relevant kits after treatment .
- Results or Outcomes : NOCA exhibited no significant cytotoxicity at concentrations below 20 µM and effectively inhibited H2O2-induced oxidative stress in PDLSCs .
Iron Depletion in Myxococcus xanthus
- Scientific Field : Microbiology .
- Summary of Application : Experiments using pure commercial nocardamine and different concentrations of FeSO4 show that iron depletion is responsible for the behavior of M. xanthus .
- Methods of Application : M. xanthus was treated with different concentrations of FeSO4 and nocardamine .
- Results or Outcomes : It was found that molecules, smaller than 3 kDa, produced by S. peucetius can induce the production of DK-xanthenes by M. xanthus .
Inhibition of Human GSK-3β
- Scientific Field : Medicinal Chemistry .
- Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its activity was tested in vitro .
- Results or Outcomes : Nocardamine showed no effect on Human GSK-3β .
Iron Chelation in Malaria Parasites
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Nocardamine has been identified as an active compound from Streptomyces sp. H11809 chloroform extract. It showed potent antimalarial activity with an IC50 of 1.5 μM, which is 10-fold more potent than Dibutyl Phthalate (DBP), another compound tested in the same study . The addition of ≥12.5 µM ferric ions into the Pf culture reduced nocardamine antimalarial activity by 90% under in vitro settings .
- Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its activity was tested in vitro .
- Results or Outcomes : The iron-chelating ability of nocardamine was shown to starve the parasites from their iron source, eventually inhibiting their growth .
Safety And Hazards
Future Directions
Nocardamine has shown potent antimalarial activity with an IC 50 of 1.5 μM . The addition of ≥12.5 µM ferric ions into the Pf culture reduced nocardamine antimalarial activity by 90% under in vitro settings . Hence, the iron-chelating ability of nocardamine was shown to starve the parasites from their iron source, eventually inhibiting their growth . This suggests potential future directions for the use of Nocardamine in antimalarial therapies.
properties
IUPAC Name |
1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCCADZVLTPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181161 | |
Record name | Nocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nocardamine | |
CAS RN |
26605-16-3 | |
Record name | Desferrioxamine E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardamin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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